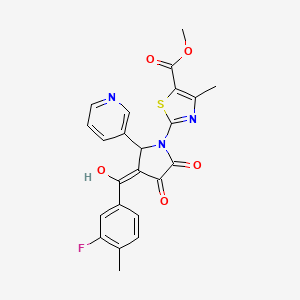![molecular formula C17H15Cl2N5O2S B12130999 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide](/img/structure/B12130999.png)
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a fascinating member of the chemical world. Its full name might be a mouthful, but let’s break it down. The key components are:
-
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: : This heterocyclic compound contains a thiadiazole ring with an amino group and a methoxyphenyl substituent. It’s a versatile building block in organic synthesis .
-
N-(3,4-dichlorophenyl) acetamide: : This part of the compound is an acetamide derivative with a dichlorophenyl group attached.
準備方法
Synthetic Routes:: One common method to synthesize 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide involves the following steps:
- Start with 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone (a precursor).
- React it with sodium cyanide to form a related triazole derivative.
- Acid hydrolysis of the triazole yields the final compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization and scale-up are essential for efficient production.
化学反応の分析
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to new functional groups.
Reduction: Reduction processes may modify the amino or carbonyl groups.
Substitution: Substituents on the phenyl rings can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., chlorine, bromine).
Major Products:: The specific products depend on reaction conditions, but expect derivatives with modified functional groups.
科学的研究の応用
This compound finds applications across disciplines:
Chemistry: As a building block for novel molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
作用機序
The exact mechanism isn’t fully elucidated, but it likely interacts with specific molecular targets or pathways. Further research is needed to uncover its precise effects.
類似化合物との比較
While there are related thiadiazoles, this compound’s unique combination of substituents sets it apart. Similar compounds include 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole and 2-(4-methylsulfonylphenyl)ethylamine .
特性
分子式 |
C17H15Cl2N5O2S |
|---|---|
分子量 |
424.3 g/mol |
IUPAC名 |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-12-4-2-3-10(7-12)16-22-23-17(24(16)20)27-9-15(25)21-11-5-6-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChIキー |
JJDQHDCDLWSVAH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B12130931.png)
![N-(4-sulfamoylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12130942.png)

![5-[(4-Bromophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130957.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12130960.png)

![1-(Diphenylmethyl)-4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B12130968.png)
![N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12130983.png)
![1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12130988.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12130992.png)

![Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B12131001.png)

![N,N'-bis(2-methylphenyl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12131009.png)
